REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2C(OC(C)(C)C)=O.[Cl:18][C:19]1[C:24](B2OC(C)(C)C(C)(C)O2)=[CH:23][CH:22]=[CH:21][N:20]=1.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O.O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:18][C:19]1[C:24]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][N:6]=[CH:5]3)=[CH:23][CH:22]=[CH:21][N:20]=1 |f:2.3.4,5.6,^1:56,58,77,96|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NNC2=CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1B1OC(C)(C)C(C)(C)O1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
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product
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Name
|
EtOAc water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C.O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
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were stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A single necked round bottom flask (250 mL) equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
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with reflux condenser
|
Type
|
ADDITION
|
Details
|
containing three-way stopcock
|
Type
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CUSTOM
|
Details
|
equipped with argon filled balloon
|
Type
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CUSTOM
|
Details
|
The reaction contents
|
Type
|
CUSTOM
|
Details
|
air was removed from the closed reaction system by vacuum
|
Type
|
ADDITION
|
Details
|
back filled with argon
|
Type
|
CUSTOM
|
Details
|
of degassing
|
Type
|
ADDITION
|
Details
|
refilled with argon
|
Type
|
CUSTOM
|
Details
|
remounted in the course of reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (100 mL×2)
|
Type
|
ADDITION
|
Details
|
MgSO4 (20g) and Celite® (20g) were added
|
Type
|
FILTRATION
|
Details
|
the contents suction filtered
|
Type
|
STIRRING
|
Details
|
after stirring for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOAc (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates concentrated by rotary evaporator under vacuum
|
Type
|
CONCENTRATION
|
Details
|
The crude concentrate
|
Type
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DISSOLUTION
|
Details
|
was dissolved in 1% MeOH/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
absorbed on silica gel (20g)
|
Type
|
CUSTOM
|
Details
|
by evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CUSTOM
|
Details
|
Subsequent purification
|
Type
|
CUSTOM
|
Details
|
by flash silica gel column purification of the dry powder (Combiflash® companion System® with RediSep® silica gel column 120 g, 30-70% EtOAC/hexanes eluting solvent)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |